molecular formula C3H10O3Si B7801296 trimethoxysilane

trimethoxysilane

Cat. No.: B7801296
M. Wt: 122.19 g/mol
InChI Key: YUYCVXFAYWRXLS-UHFFFAOYSA-N
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Biological Activity

Trimethoxysilane (TMS) is a silane compound that has garnered attention for its various biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a silane compound characterized by the presence of three methoxy groups attached to a silicon atom. It is commonly used in surface modification, as a coupling agent in composites, and as a precursor in the synthesis of silicate materials. Its hydrolytic instability makes it reactive in aqueous environments, leading to the formation of silanol groups that can interact with various substrates.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antibacterial properties, particularly when modified or combined with other compounds. For instance, a study synthesized (3-trimethoxysilylpropyl)quinolinium iodide (TMSQI), which demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism proposed involves electrostatic interactions between the positively charged TMSQI and the negatively charged bacterial cell membranes, leading to membrane disruption and cell death .

Case Study: Antibacterial Efficacy

In a study involving nanofibrillated cellulose (NFC) modified with TMSQI, researchers observed a notable reduction in bacterial concentration. The zones of inhibition ranged from 10 mm to 20 mm against various bacterial strains. The effectiveness was influenced by the concentration of the silane compound used during grafting .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa18

Toxicological Studies

Inhalation Toxicity

Research on the inhalation toxicity of this compound indicates that it primarily affects the respiratory system. In rat studies, exposure to concentrations as low as 5 ppm resulted in lethality due to respiratory tract injury. The No Observed Adverse Effect Concentration (NOAEC) was determined to be around 0.5 ppm, suggesting that while TMS can be toxic at higher concentrations, its effects are localized primarily to the respiratory system without systemic toxicity .

Genotoxicity Assessment

This compound has been evaluated for genotoxic potential through various assays. It was found to be non-mutagenic in vitro in bacterial reverse mutation tests and did not induce micronuclei formation in vivo. These findings suggest that this compound is unlikely to pose significant genotoxic risks under typical exposure scenarios .

Applications in Biomedical Fields

Surface Functionalization

This compound is extensively used for surface functionalization in biomedical applications. Its ability to form self-assembled monolayers allows for enhanced adhesion properties on various substrates, which is crucial for medical devices and tissue engineering applications .

Properties

IUPAC Name

trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYCVXFAYWRXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[SiH](OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

153233-53-5
Details Compound: Silane, trimethoxy-, homopolymer
Record name Silane, trimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153233-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2487-90-3
Record name Trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2487-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Example 1 was repeated except that the 41 grams of triethoxy silane was replaced with 30.6 grams of trimethoxy silane (0.25 mole) and toluene was used as a solvent instead of p-xylene, with other conditions remaining the same. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl trimethoxy silane was obtained in a yield of 70% on an allylamine basis, while the yield of beta-amminopropyl trimethoxy silane was 0.9% on an a trimethoxy silane basis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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